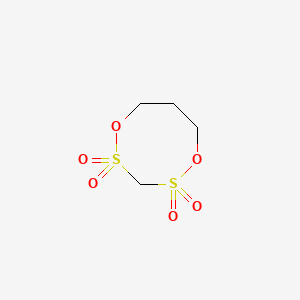![molecular formula C11H14N2O3 B14345801 Methyl 3-[(dimethylcarbamoyl)amino]benzoate CAS No. 104800-28-4](/img/structure/B14345801.png)
Methyl 3-[(dimethylcarbamoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(dimethylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a dimethylcarbamoyl group attached to the amino group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylcarbamoyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(dimethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated benzoate derivatives
Applications De Recherche Scientifique
Methyl 3-[(dimethylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[(dimethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-aminobenzoate: Lacks the dimethylcarbamoyl group, resulting in different chemical and biological properties.
Methyl 4-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with the carbamoyl group at a different position on the benzene ring.
Ethyl 3-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-[(dimethylcarbamoyl)amino]benzoate is unique due to the specific positioning of the dimethylcarbamoyl group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
104800-28-4 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 3-(dimethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)11(15)12-9-6-4-5-8(7-9)10(14)16-3/h4-7H,1-3H3,(H,12,15) |
Clé InChI |
MQUQPDUDGMKXMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



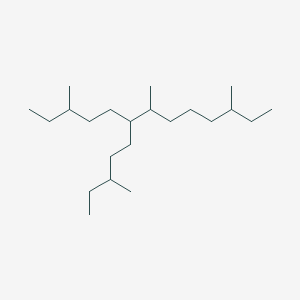
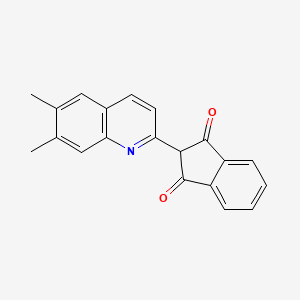

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
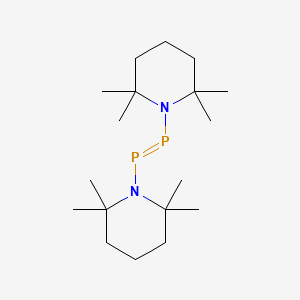
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
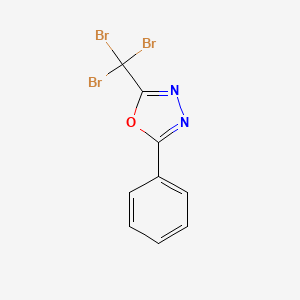
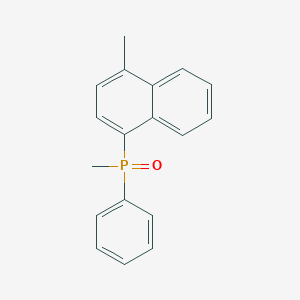

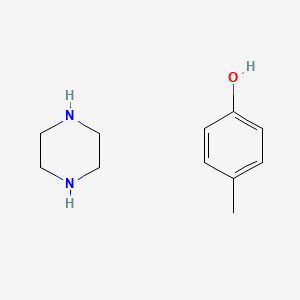
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
